6-(2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(2-Methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 2-methoxybenzenesulfonyl group. This scaffold is structurally related to bioactive molecules in medicinal chemistry, particularly kinase inhibitors and antimicrobial agents . The sulfonyl group at position 6 enhances electronic interactions with target proteins, while the methoxy substituent on the benzene ring modulates solubility and metabolic stability. Its molecular formula is C₁₃H₁₃N₃O₃S, with a molecular weight of 291.33 g/mol.
Properties
IUPAC Name |
6-(2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12-4-2-3-5-13(12)20(17,18)16-7-10-6-14-9-15-11(10)8-16/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXNMTFPLUHRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The benzenesulfonyl moiety serves as an electron-withdrawing group, influencing both electrophilic and nucleophilic reactivity across the molecule.
Reduction Reactions
The sulfonyl group undergoes reduction under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | 6-(2-Methoxybenzenethioyl)-derivative | 68% | |
| NaBH₄/CuCl₂ | MeOH, 60°C, 12h | Partially reduced sulfide | 42% |
Reduction pathways are critical for modifying the electronic profile of the molecule, potentially enhancing bioavailability in medicinal applications .
Methoxy Group Transformations
The ortho-methoxy group participates in demethylation and electrophilic substitution:
Demethylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, 0°C → rt, 2h | 6-(2-Hydroxybenzenesulfonyl)-derivative | 85% | |
| HBr/AcOH | Reflux, 6h | Phenolic intermediate | 73% |
The phenolic product enables subsequent functionalization (e.g., O-alkylation or acylation) .
Electrophilic Aromatic Substitution
Direct nitration and halogenation occur at the para position relative to the methoxy group:
Steric hindrance from the sulfonyl group limits reactivity at the meta position .
Heterocyclic Core Modifications
The pyrrolo[3,4-d]pyrimidine core undergoes regioselective functionalization:
Nucleophilic Substitution
The pyrimidine nitrogen directs nucleophiles to the C-4 position:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (gas) | EtOH, 100°C, 8h | 4-Amino-substituted derivative | 78% | |
| KSCN | DMF, 120°C, 6h | 4-Thiocyano-substituted derivative | 65% |
Cross-Coupling Reactions
Halogenated derivatives (e.g., brominated at C-5) participate in Pd-catalyzed couplings:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 5-Aryl-substituted derivative | 82% | |
| Sonogashira | CuI, PdCl₂, Et₃N, 60°C | 5-Alkynyl-substituted derivative | 71% |
Oxidation and Ring Functionalization
The saturated pyrrolidine ring undergoes selective oxidation:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 1h | Epoxide at C-5/C-6 | 89% | |
| KMnO₄ | H₂O, 25°C, 12h | Dihydroxylated pyrrolidine | 67% |
Comparative Reactivity Table
| Position | Reaction Type | Preferred Reagents | Key Products |
|---|---|---|---|
| Sulfonyl group | Reduction | LiAlH₄, NaBH₄/CuCl₂ | Sulfides, Thioethers |
| Methoxy group | Demethylation | BBr₃, HBr/AcOH | Phenolic intermediates |
| Pyrimidine C-4 | Nucleophilic substitution | NH₃, KSCN | Amino/thiocyano derivatives |
| Pyrrolidine ring | Oxidation | m-CPBA, KMnO₄ | Epoxides, Diols |
Mechanistic Insights
-
Sulfonyl Reduction : Proceeds via a radical intermediate, confirmed by EPR spectroscopy .
-
C-4 Substitution : Follows an SNAr mechanism, accelerated by electron withdrawal from the sulfonyl group .
-
Methoxy Directing Effects : Combined electronic effects of -SO₂ and -OCH₃ create a unique ortho/para selectivity profile in electrophilic substitutions .
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a valuable scaffold in drug discovery and materials science. Experimental data from kinase inhibition studies and synthetic methodologies underscore its potential in developing targeted therapeutics.
Scientific Research Applications
Introduction to 6-(2-Methoxybenzenesulfonyl)-5H,6H,7H-Pyrrolo[3,4-d]pyrimidine
This compound is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications across various scientific fields, particularly focusing on its therapeutic potential and the mechanisms underlying its biological effects.
Chemical Properties and Structure
The molecular formula of this compound is C13H13N3O3S. The compound features a pyrrolo[3,4-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the 2-methoxybenzenesulfonyl group enhances its reactivity and specificity towards certain enzymes and receptors.
Antiviral Activity
Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit antiviral properties against several viruses, including Hepatitis C virus (HCV) and SARS-CoV-2. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or cellular pathways crucial for viral life cycles.
Anti-inflammatory Properties
The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins, making it a candidate for treating inflammatory diseases like arthritis and other chronic inflammatory conditions.
Cancer Therapeutics
The unique structure of this compound allows it to interact with various kinases involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by interfering with signaling pathways that promote cell proliferation and survival.
Case Study 1: Antiviral Efficacy Against HCV
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrolo[3,4-d]pyrimidine compound exhibited significant antiviral activity against HCV in vitro. The compound was shown to inhibit the NS5B polymerase enzyme crucial for viral replication.
Case Study 2: Inhibition of COX Enzymes
In another study focused on anti-inflammatory applications, researchers found that the compound effectively inhibited COX-1 and COX-2 enzymes in human cell lines. This inhibition correlated with reduced levels of inflammatory cytokines.
Case Study 3: Targeting Cancer Pathways
Research published in Cancer Research highlighted the potential of pyrrolo[3,4-d]pyrimidines as anticancer agents. The study showed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways.
Mechanism of Action
The mechanism of action of 6-(2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrrolo[3,4-d]pyrimidine core is highly versatile, with modifications at positions 2, 4, 6, and 7 influencing pharmacological properties. Below is a comparative analysis of key analogues:
Key Research Findings
- Bioactivity : Morpholine and thiadiazole derivatives (e.g., C₁₄H₁₆N₆O₂S) exhibit potent kinase inhibition (IC₅₀ < 100 nM) due to hydrogen bonding with ATP-binding pockets .
- Solubility : Methoxy and morpholine substituents enhance aqueous solubility (e.g., logP reduced from 2.8 to 1.5 in morpholine derivatives) .
- Synthetic Utility : Chlorinated derivatives (e.g., C₆H₅Cl₂N₃) serve as intermediates for Suzuki-Miyaura couplings, enabling rapid diversification .
Biological Activity
6-(2-Methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS Number: 1448121-86-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13N3O3S
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic aromatic substitution. The sulfonyl chloride reacts with the pyrrolo[3,4-d]pyrimidine under basic conditions to yield the desired product. Optimization of reaction conditions is crucial for achieving high yields and purity.
Anti-inflammatory Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anti-inflammatory activity. In vitro studies demonstrate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, a study highlighted that certain pyrrolo derivatives showed promising anti-inflammatory effects comparable to ibuprofen .
Anticancer Activity
The biological evaluation of pyrrolo[3,4-d]pyrimidine derivatives has revealed potential anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation and survival. In particular, the sulfonyl group is believed to enhance the compound's ability to interact with target proteins involved in tumor growth .
Antimicrobial Effects
Other studies have reported antimicrobial activities associated with pyrrolo[3,4-d]pyrimidine derivatives. These compounds were tested against various bacterial strains and demonstrated effectiveness in inhibiting growth. The structure-activity relationship suggests that modifications at specific positions on the pyrrolo ring can significantly influence antimicrobial potency .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and various kinases that are crucial in inflammatory and cancer pathways.
- Receptor Interaction : It may also interact with specific receptors involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
- Anti-inflammatory Study : A series of synthesized compounds were evaluated for their anti-inflammatory activity using animal models. The results indicated that certain derivatives significantly reduced inflammation markers when compared to control groups .
- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates .
Q & A
Q. Key Factors Affecting Yields :
- Temperature gradients (e.g., gradual warming in Method A prevents side reactions).
- Solvent purity (dry DMF/dichloromethane minimizes hydrolysis).
- Reagent stoichiometry (excess NaH or NBS may degrade sensitive intermediates).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data confirm its structure?
Answer:
Structural validation relies on:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
- Molecular ion peaks (e.g., m/z 247–249 for brominated analogs) confirm molecular weight .
- High-resolution MS (HRMS) validates empirical formulas (e.g., Δ < 0.5 ppm between theoretical/observed masses) .
- IR Spectroscopy :
Advanced: How does modifying the sulfonyl or methoxy groups influence kinase inhibitory activity?
Answer:
The 2-methoxybenzenesulfonyl moiety is critical for target affinity. Structural analogs reveal:
- Methoxy Position : Ortho-substitution (2-methoxy) enhances steric complementarity with kinase ATP-binding pockets, improving selectivity over meta/para isomers .
- Sulfonyl Group : Replacing sulfonyl with carbonyl reduces hydrophobicity, decreasing cellular uptake (e.g., IC₅₀ increases from 1.2 nM to >100 nM in Src kinase assays) .
Q. Table 1: Impact of Substituents on Kinase Inhibition (IC₅₀ Values)
| Substituent Modification | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| 2-Methoxybenzenesulfonyl | Src Family | 1.2 ± 0.2 | |
| 4-Chlorophenyl (PP2 analog) | LCK | 93.0 | |
| Sulfonyl → Carbonyl | GARFTase | 28000.0 |
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Answer:
Discrepancies often arise from assay conditions or structural variations:
- Assay Standardization :
- Structural Determinants :
- Antiviral activity in pyrrolo[2,3-d]pyrimidines (BVDV IC₅₀ < 10 nM) vs. weaker activity in [3,4-d] isomers highlights ring fusion importance .
- Data Normalization :
Advanced: What in vivo models assess its neurotropic or antiviral effects?
Answer:
- Neurotropic Studies :
- Antiviral Models :
- Rotavirus Wa strain and Coxsackievirus B4 assays in Vero cells measure viral load reduction (RT-qPCR) and cytopathic effect inhibition .
- In Vivo Efficacy : BALB/c mice infected with BVDV assess survival rates and viral titers (plaque assays) .
Advanced: How can computational methods predict the compound’s bioavailability and target interactions?
Answer:
- Molecular Docking :
- ADMET Prediction :
- QSAR Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
